Calopocarpin

Vue d'ensemble

Description

La calopocarpine est un produit naturel isolé de l'écorce de l'arbre Etoac au Gabon. Il s'agit d'une cristacarpine appartenant au genre abyssinone. Le composé a montré une activité de piégeage des radicaux et peut avoir des effets anticancéreux. La calopocarpine est également un précurseur des isoflavones génistéine et daidzéine, que l'on trouve dans le soja .

Méthodes De Préparation

La calopocarpine peut être synthétisée par différentes voies de synthèse. Une méthode courante implique l'utilisation de réactions de prénylation pour introduire le groupe prényle dans la molécule. Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide.

Analyse Des Réactions Chimiques

La calopocarpine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La calopocarpine peut être oxydée pour former divers produits d'oxydation. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction de la calopocarpine peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : La calopocarpine peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques. Les réactifs courants pour la substitution comprennent les halogènes et les nucléophiles.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La calopocarpine a plusieurs applications dans la recherche scientifique, notamment :

Chimie : La calopocarpine est utilisée comme précurseur pour la synthèse d'autres composés, tels que les isoflavones.

Biologie : Le composé a montré un potentiel dans l'induction de la mort cellulaire apoptotique dans les cellules cancéreuses en inhibant la synthèse protéique et en activant les caspases.

Médecine : Les propriétés anticancéreuses de la calopocarpine en font un candidat pour de nouvelles recherches dans le traitement du cancer.

Mécanisme d'action

La calopocarpine exerce ses effets en inhibant la synthèse protéique et en activant les caspases, ce qui conduit à la mort cellulaire apoptotique dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la fonction ribosomique et l'activation de la cascade des caspases, ce qui conduit finalement à la mort cellulaire programmée .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimicrobial Activity

Calopocarpin has demonstrated significant antimicrobial properties against various pathogens. Research indicates that extracts containing this compound exhibit activity against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Case Study : A study conducted by Enegide et al. (2023) highlighted the effectiveness of this compound in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these organisms .

1.2 Antioxidant Properties

The antioxidant capacity of this compound has been documented, contributing to its potential use in preventing oxidative stress-related diseases.

- Data Table: Antioxidant Activity of this compound Extracts

| Source Plant | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Calopogonium mucunoides | 45 | Enegide et al., 2023 |

| Other Fabaceae species | 60-80 | Various studies |

1.3 Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit inflammatory pathways, making it relevant for conditions such as arthritis and other inflammatory disorders.

- Case Study : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential therapeutic role .

Agricultural Applications

2.1 Natural Herbicide

Research has indicated that this compound can act as a natural herbicide due to its phytotoxic effects on certain weed species. This application is particularly relevant in sustainable agriculture practices.

- Data Table: Phytotoxic Effects of this compound

| Weed Species | Concentration (mg/L) | Effect Observed |

|---|---|---|

| Amaranthus retroflexus | 100 | 70% growth inhibition |

| Cynodon dactylon | 200 | Complete mortality |

Environmental Applications

3.1 Soil Health Improvement

This compound contributes to soil health by promoting beneficial microbial activity. Its presence in plant residues can enhance soil fertility through the stimulation of nitrogen-fixing bacteria.

Mécanisme D'action

Calopocarpin exerts its effects by inhibiting protein synthesis and activating caspases, leading to apoptotic cell death in cancer cells. The molecular targets and pathways involved include the inhibition of ribosomal function and the activation of the caspase cascade, which ultimately leads to programmed cell death .

Comparaison Avec Des Composés Similaires

La calopocarpine est similaire à d'autres composés tels que la dégueline, qui est un médicament anticancéreux qui inhibe la synthèse de l'ADN. La calopocarpine est unique en sa capacité à induire la mort cellulaire apoptotique par l'inhibition de la synthèse protéique plutôt que de la synthèse de l'ADN. D'autres composés similaires comprennent la génistéine et la daidzéine, qui sont des isoflavones présentes dans le soja et qui présentent des similitudes structurales avec la calopocarpine .

Activité Biologique

Calopocarpin is a naturally occurring compound belonging to the class of furanocoumarins, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

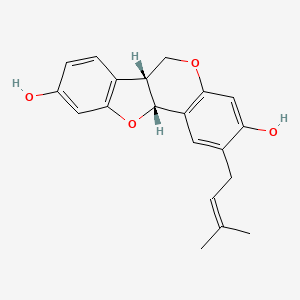

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 336.37 g/mol. Its structure features a complex arrangement that contributes to its biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H20O4 |

| Molecular Weight | 336.37 g/mol |

| Solubility | Soluble in methanol and ethanol |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Antibacterial Activity : In vitro studies have shown that this compound can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 50 to 200 µg/mL depending on the specific bacterial strain tested .

- Antifungal Activity : The compound also displays antifungal effects against species like Candida albicans, with IC50 values suggesting moderate potency .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Anticancer Potential

This compound has been studied for its cytotoxic effects on various cancer cell lines. It has shown promise in inducing apoptosis in neuroblastoma and colon cancer cells through mechanisms involving the modulation of the PI3K/AKT signaling pathway.

- Case Study : A study demonstrated that this compound treatment resulted in increased caspase-3 activity and decreased levels of anti-apoptotic proteins like Bcl-2, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using DPPH radical scavenging assays. The results indicate that it effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits various enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes apoptosis through intrinsic and extrinsic pathways, particularly in cancer cells.

Propriétés

IUPAC Name |

(6aR,11aR)-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-18(9-17(12)22)23-10-16-14-6-5-13(21)8-19(14)24-20(15)16/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXCYFYWIZXENQ-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346750 | |

| Record name | Calopocarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53802-77-0 | |

| Record name | Calopocarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.